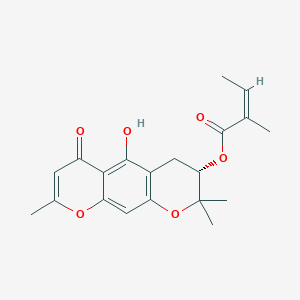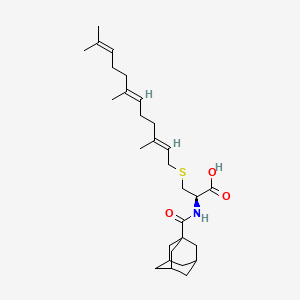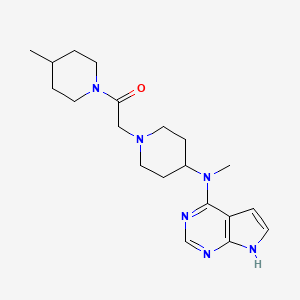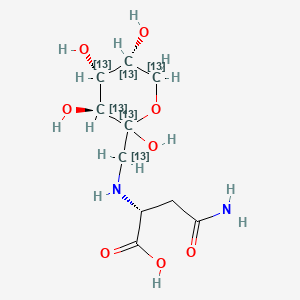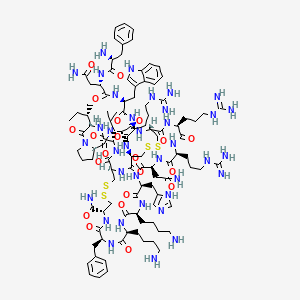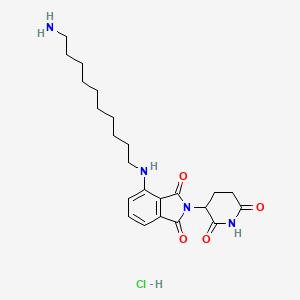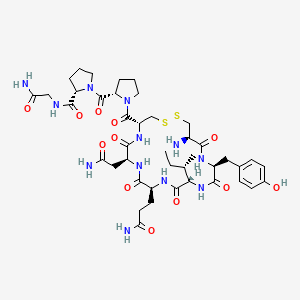
Pro8-Oxytocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro8-Oxytocin is a modified form of the neurohypophyseal hormone oxytocin, where the leucine residue at the eighth position is replaced by proline. This substitution results in a compound with distinct biological properties compared to the standard oxytocin. Oxytocin is known for its role in regulating various physiological functions, including uterine contractions during childbirth and lactation, as well as influencing social behaviors and bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pro8-Oxytocin is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific conditions for synthesizing this compound include the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation with coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Pro8-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products: The major products formed from these reactions include various analogs of this compound with modified biological activities, which are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and bonding in animal models.
Medicine: Explored for its potential therapeutic effects in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mécanisme D'action
Pro8-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the Gq/11 pathway, leading to an increase in intracellular calcium levels. This activation results in various physiological responses, such as uterine contractions and social bonding behaviors .
Comparaison Avec Des Composés Similaires
Leu8-Oxytocin: The standard form of oxytocin with leucine at the eighth position.
Vasopressin: A peptide hormone with similar structure and functions, but primarily involved in water retention and vasoconstriction.
Uniqueness of Pro8-Oxytocin: this compound is unique due to its higher efficacy and potency in certain biological assays compared to Leu8-Oxytocin. It has shown stronger behavioral effects in primate models, making it a valuable compound for studying social behaviors and potential therapeutic applications .
Propriétés
Formule moléculaire |
C42H62N12O12S2 |
|---|---|
Poids moléculaire |
991.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H62N12O12S2/c1-3-21(2)34-40(64)48-25(12-13-31(44)56)36(60)50-27(17-32(45)57)37(61)51-28(20-68-67-19-24(43)35(59)49-26(38(62)52-34)16-22-8-10-23(55)11-9-22)41(65)54-15-5-7-30(54)42(66)53-14-4-6-29(53)39(63)47-18-33(46)58/h8-11,21,24-30,34,55H,3-7,12-20,43H2,1-2H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,63)(H,48,64)(H,49,59)(H,50,60)(H,51,61)(H,52,62)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
Clé InChI |
WEYJTHRLWIRGQK-BQGUCLBMSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


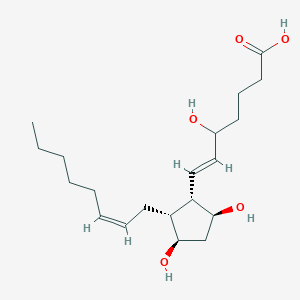
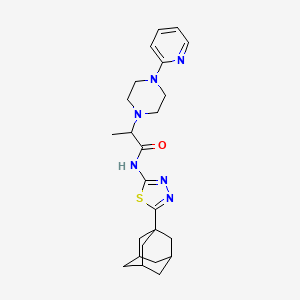
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
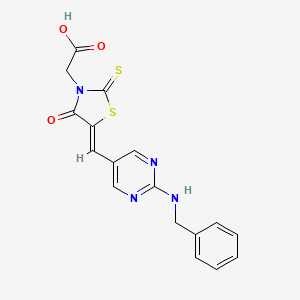
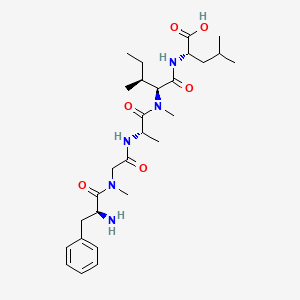
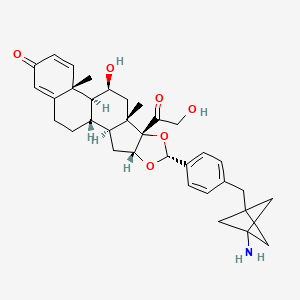
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

